Cas no 1599299-28-1 (1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene)

1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene
- 1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene
- 1599299-28-1
- EN300-1133305
-
- インチ: 1S/C12H17IO2/c1-12(2,9-13)15-8-10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3
- InChIKey: CGMCKJYIEFILHW-UHFFFAOYSA-N
- ほほえんだ: ICC(C)(C)OCC1C=CC=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 320.02733g/mol
- どういたいしつりょう: 320.02733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133305-10g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1133305-1g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1133305-1.0g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1133305-0.5g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1133305-0.05g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1133305-2.5g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1133305-5g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1133305-0.25g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1133305-0.1g |
1-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}-3-methoxybenzene |
1599299-28-1 | 95% | 0.1g |
$741.0 | 2023-10-26 |
1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzeneに関する追加情報
Introduction to 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene (CAS No. 1599299-28-1)
The compound 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene, identified by its CAS number 1599299-28-1, represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a complex aromatic structure with both iodoalkyl and methoxy substituents, has garnered attention for its versatile applications in drug discovery and material science. The presence of the (1-iodo-2-methylpropan-2-yl) side chain introduces unique reactivity, making it a valuable intermediate in constructing more intricate molecular frameworks.
Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. Its structural motif is particularly relevant in the synthesis of small molecules that target biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The iodoalkyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of biaryl compounds that are prevalent in many pharmacologically active molecules.
In the realm of medicinal chemistry, the 3-methoxybenzene core is a well-documented scaffold that enhances metabolic stability and bioavailability. This combination of features makes 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene an attractive building block for medicinal chemists seeking to design next-generation drugs. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes implicated in disease progression. The methoxy group at the para position relative to the iodo substituent further modulates electronic properties, influencing reactivity and binding affinity.
Advances in synthetic methodologies have enabled more efficient access to this compound, underscoring its growing importance. Modern techniques such as palladium-catalyzed cross-coupling reactions allow for precise elaboration of its structure, facilitating rapid diversification of the chemical library. This adaptability is crucial for high-throughput screening programs aimed at identifying lead compounds with desired pharmacological profiles.
The compound's relevance extends beyond pharmaceutical applications into materials science. For example, its ability to undergo selective functionalization has been leveraged in the design of advanced polymers and liquid crystals. The interplay between electronic and steric effects inherent in its structure makes it a candidate for developing materials with tailored optical or electronic properties. Such innovations could find applications in display technologies or organic electronics.
From a research perspective, understanding the reactivity patterns of 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene contributes to broader knowledge in synthetic organic chemistry. Investigations into its mechanisms of reaction have provided insights into how substituents influence molecular transformations, informing future synthetic strategies. These studies often involve sophisticated analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate reaction pathways and product structures.
The development of novel synthetic routes to this compound also underscores advancements in green chemistry principles. Efforts to minimize waste and improve atom economy have led to more sustainable methodologies for producing complex molecules like this one. Such innovations are essential for ensuring that chemical synthesis remains environmentally responsible while meeting the increasing demand for specialized compounds.
In conclusion, 1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene (CAS No. 1599299-28-1) exemplifies the intersection of structural complexity and functional utility that drives modern chemical research. Its applications span multiple disciplines, from drug discovery to advanced materials, highlighting its significance as a versatile intermediate. As synthetic chemistry continues to evolve, compounds like this will remain instrumental in pushing the boundaries of what is possible at the molecular level.
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